6-Ethoxy-2-(ethylthio)pyrimidin-4(1H)-one
Description
Properties
Molecular Formula |
C8H12N2O2S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
4-ethoxy-2-ethylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H12N2O2S/c1-3-12-7-5-6(11)9-8(10-7)13-4-2/h5H,3-4H2,1-2H3,(H,9,10,11) |
InChI Key |
OTFHDMRMOKMFPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)NC(=N1)SCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2-(ethylthio)pyrimidin-4(1H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-6-ethoxypyrimidine with ethanethiol in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
S-Alkylation at the Ethylthio Group
The ethylthio group (-SEt) undergoes nucleophilic substitution with alkyl halides under mild basic conditions. This reaction is pivotal for introducing structural diversity at the sulfur center:
| Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| K₂CO₃, DMF, alkyl halide (e.g., methyl iodide), 8–12 h, RT | 2-(Alkylthio)-6-ethoxypyrimidin-4(1H)-one | 60–94 |
Mechanistic Insight :
-
The reaction proceeds via deprotonation of the thiol group (if present) or direct nucleophilic displacement of the ethylthio group.
-
Example: In the synthesis of 2a (PMC study), methyl iodide reacted with a thioxopyrimidinone intermediate to yield methylthio derivatives in 94% yield .
Oxidation of the Ethylthio Group
The ethylthio moiety can be oxidized to sulfoxides or sulfones using peracids:
| Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| m-Chloroperbenzoic acid (m-CPBA), CH₂Cl₂, 48 h, RT | 2-(Ethylsulfinyl)-6-ethoxypyrimidin-4(1H)-one | 37–53 |
Key Findings :
-
Oxidation selectivity depends on stoichiometry: 1 equiv. m-CPBA yields sulfoxides, while excess forms sulfones .
-
Sulfoxide derivatives (e.g., compound 7 in PMC) showed retained antiviral activity, highlighting pharmacological relevance .
Hydrolysis of the Ethoxy Group
The ethoxy group (-OEt) at C6 is susceptible to acid- or base-catalyzed hydrolysis:
| Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| 6 M HCl, reflux, 6 h | 6-Hydroxy-2-(ethylthio)pyrimidin-4(1H)-one | 70–85* | |
| KOH (aq.), 80°C, 5 min | 6-Hydroxy derivative (via ester intermediate) | 61 |
Notes :
-
Acidic conditions favor ether cleavage to hydroxyl groups.
-
Base-mediated hydrolysis may proceed through intermediate esters, as observed in related pyrimidinones .
Nucleophilic Substitution at the Pyrimidinone Core
The pyrimidinone ring participates in condensation and alkylation reactions:
| Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| Lawesson’s Reagent, benzene, reflux | 4-Thioxopyrimidine analog | 53 | |
| Alkyl halides, K₂CO₃, DMF | N-Alkylated derivatives (e.g., at NH position) | 46–74 |
Key Observations :
-
Thionation with Lawesson’s Reagent replaces the carbonyl oxygen with sulfur, enhancing electrophilicity .
-
N-Alkylation typically requires deprotonation of the NH group using bases like K₂CO₃ .
Functionalization via Acylation
The pyrimidinone NH group reacts with acylating agents:
| Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| Acetic anhydride, pyridine, RT | N-Acetyl-6-ethoxy-2-(ethylthio)pyrimidin-4(1H)-one | 85–90* |
Applications :
-
Acylation modulates solubility and bioactivity, as seen in analogs with improved HIV-1 RT inhibition .
Ring Expansion and Cyclization
Under specific conditions, the pyrimidinone scaffold undergoes cycloaddition or ring expansion:
| Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| Malononitrile, DMF, KOH, 100°C | Fused pyrano[2,3-d]pyrimidine derivatives | 65–76 |
Example :
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research has indicated that pyrimidine derivatives, including 6-Ethoxy-2-(ethylthio)pyrimidin-4(1H)-one, exhibit promising antiviral properties. For instance, derivatives of pyrimidine have been synthesized and evaluated for their activity against human immunodeficiency virus type 1 (HIV-1). In one study, specific substitutions at the C-2 position of the pyrimidine core were shown to enhance anti-HIV-1 activity significantly, indicating that similar modifications to this compound could yield potent antiviral agents .
Cancer Research
The compound has potential applications in cancer treatment. Pyrimidine derivatives have been explored for their ability to inhibit microtubule assembly, which is crucial in cancer cell division. This mechanism has been highlighted in studies where related compounds demonstrated cytotoxic effects against various cancer cell lines by disrupting normal mitotic processes . The structural features of this compound may contribute to similar therapeutic effects.
Synthesis of Novel Derivatives
Building Block for Complex Molecules
this compound serves as a valuable precursor in the synthesis of novel heterocyclic compounds. Its ethoxy and ethylthio groups can be modified to create derivatives with enhanced biological activity or improved pharmacological profiles. Such derivatives have been investigated for their potential applications in treating various diseases, including infectious diseases and cancers .
Polymer and Material Science
In addition to its medicinal applications, this compound can be utilized in the development of new materials. Its chemical structure allows it to be incorporated into polymers or coatings that may possess unique properties such as increased stability or enhanced electrical conductivity. This aspect is particularly relevant in the field of materials science where functionalized polymers are sought after for various industrial applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-Ethoxy-2-(ethylthio)pyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of ethoxy and ethylthio groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
The substituents at positions 2 and 6 significantly alter melting points and solubility:
- 2-(Methylthio)-5-(pyridin-2-ylmethyl)pyrimidin-4(3H)-one (2g) : Melting point = 138–140°C .
- 5-Allyl-6-benzyl-2-(2-(methoxymethoxy)ethylthio)pyrimidin-4(3H)-one (2f) : Melting point = 188–190°C .
The ethylthio group increases lipophilicity compared to methylthio analogs, enhancing membrane permeability but possibly reducing aqueous solubility .
Structure-Activity Relationships (SAR)
Position 2 Modifications :
Position 6 Modifications :
Biological Activity
6-Ethoxy-2-(ethylthio)pyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realms of antiviral and anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various studies and findings.
Synthesis
The synthesis of this compound typically involves the reaction of ethylthio-substituted precursors with ethylating agents under controlled conditions. The methodologies employed often leverage established synthetic routes for pyrimidine derivatives, including the Biginelli reaction, which has been shown to facilitate the formation of various pyrimidine-based compounds with promising biological activities .
Antiviral Activity
One of the most notable biological activities of this compound is its antiviral potential. Research indicates that compounds bearing ethylthio and ethoxy groups at specific positions on the pyrimidine ring can exhibit significant inhibition of HIV-1 reverse transcriptase (RT) activity. For instance, studies have shown that modifications at the C-2 position of the pyrimidine ring enhance anti-HIV activity, with some derivatives demonstrating IC50 values as low as 0.32 µM against HIV-1 .
Anticancer Activity
In addition to its antiviral properties, this compound has been evaluated for its anticancer effects. Compounds with similar structural motifs have been reported to inhibit the growth of various cancer cell lines, including those associated with breast and liver cancers. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival pathways .
Study 1: Anti-HIV Activity
A study focused on a series of pyrimidine derivatives, including this compound, evaluated their efficacy against HIV-1 in vitro. The results indicated that these compounds could significantly reduce viral replication in MT-4 cell cultures, with structure-activity relationship (SAR) analysis revealing that specific substituents at the C-2 position were crucial for enhancing antiviral potency .
Study 2: Anticancer Evaluation
Another investigation assessed the anticancer properties of various pyrimidine derivatives. The study found that this compound exhibited notable cytotoxicity against several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound's mechanism was linked to its ability to induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent .
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Inhibition of Reverse Transcriptase : The compound's structural features allow it to bind effectively to HIV reverse transcriptase, disrupting viral replication processes.
- Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways, potentially through the activation of caspases and modulation of Bcl-2 family proteins .
Data Summary
Q & A
Q. What are the standard laboratory synthesis protocols for 6-Ethoxy-2-(ethylthio)pyrimidin-4(1H)-one?
Q. Which spectroscopic techniques are critical for characterizing this compound?
Structural elucidation relies on:
- 1H-NMR : Identifies ethoxy (δ ~1.3 ppm, triplet) and ethylthio (δ ~2.5–3.0 ppm, multiplet) groups, with pyrimidinone ring protons appearing as deshielded signals (δ ~5.5–6.5 ppm) .
- IR Spectroscopy : Confirms carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and thioether (C-S) absorption at ~600–700 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with the molecular weight (calculated: 214.28 g/mol).
- X-ray Crystallography : Resolves tautomeric forms (e.g., keto-enol equilibrium) and confirms substituent positioning .
Advanced Research Questions
Q. How can contradictory NMR data arising from tautomerism in pyrimidinones be resolved?
Pyrimidinones exhibit keto-enol tautomerism, leading to variable NMR signals. Methodological approaches include:
- Variable Temperature NMR : Cooling the sample to –40°C slows tautomeric interconversion, splitting merged peaks into distinct signals .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict dominant tautomers and simulate NMR spectra for comparison .
- X-ray Diffraction : Definitive structural assignment via crystallographic data .
Q. What strategies optimize reaction yields while minimizing byproducts in pyrimidinone synthesis?
Yield optimization involves:
- Catalyst Screening : Protic acids (e.g., HCl) vs. amino acids (e.g., glycine) to balance reactivity and selectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may promote side reactions; ethanol reduces byproduct formation .
- Temperature Control : Prolonged reflux (>6 hours) increases decomposition; microwave-assisted synthesis reduces time and improves purity .
Q. How can computational tools predict the biological activity of this compound?
- Molecular Docking : Simulates binding affinity to target proteins (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina .
- QSAR Modeling : Correlates substituent electronic properties (e.g., Hammett constants) with antimicrobial activity trends observed in analogous pyrimidinones .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic profiles (e.g., logP, bioavailability) to prioritize compounds for in vitro testing .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
